

α -Calacorene Enantiomers: A Technical Guide to Stereochemistry Determination and Analysis

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Compound of Interest

Compound Name: *alpha-Calacorene*

Cat. No.: *B1215906*

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Introduction

α -Calacorene is a bicyclic sesquiterpene hydrocarbon belonging to the cadinane class. It is a constituent of various plant essential oils and has garnered interest for its potential biological activities, including antibacterial and antioxidant properties. The structure of α -calacorene contains a chiral center at the C-1 position, giving rise to two enantiomers: (+)- α -calacorene and (-)- α -calacorene. The stereochemistry of this chiral center is crucial as it can significantly influence the biological activity and pharmacokinetic properties of the molecule. This technical guide provides an in-depth overview of the stereochemistry of α -calacorene, methods for the separation and determination of its enantiomers, and a summary of its known biological interactions.

Stereochemistry of α -Calacorene

The IUPAC name for the (+)-enantiomer of α -calacorene is (1S)-4,7-dimethyl-1-(1-methylethyl)-1,2-dihydronaphthalene. The (-)-enantiomer is (1R)-4,7-dimethyl-1-(1-methylethyl)-1,2-dihydronaphthalene. The absolute configuration at the C-1 stereocenter dictates the three-dimensional arrangement of the isopropyl group relative to the dihydronaphthalene ring system. The natural form of α -calacorene is often found to be enantiomerically pure, a result of the stereospecificity of the sesquiterpene synthases involved in its biosynthesis from farnesyl diphosphate[1].

Quantitative Data

A comprehensive summary of the quantitative data for α -calacorene enantiomers is presented below. It is important to note that specific optical rotation values for the pure enantiomers of α -calacorene are not widely reported in the literature, which presents a challenge in determining enantiomeric excess by polarimetry alone.

Table 1: Physicochemical Properties of α -Calacorene

Property	Value	Reference
Molecular Formula	C ₁₅ H ₂₀	[2][3][4]
Molecular Weight	200.32 g/mol	[2][4][5]
CAS Number	21391-99-1	[1][2][3][4]
IUPAC Name ((+)-form)	(1S)-4,7-dimethyl-1-(1-methylethyl)-1,2-dihydronaphthalene	[2]

Table 2: Gas Chromatography Retention Indices for α -Calacorene

Stationary Phase	Retention Index (LRI)	Reference
Non-polar (general)	1538 - 1560	[4]

Note: Retention indices can vary based on the specific column and analytical conditions.

Experimental Protocols

The determination of the stereochemistry and enantiomeric composition of α -calacorene relies on a combination of chromatographic and spectroscopic techniques.

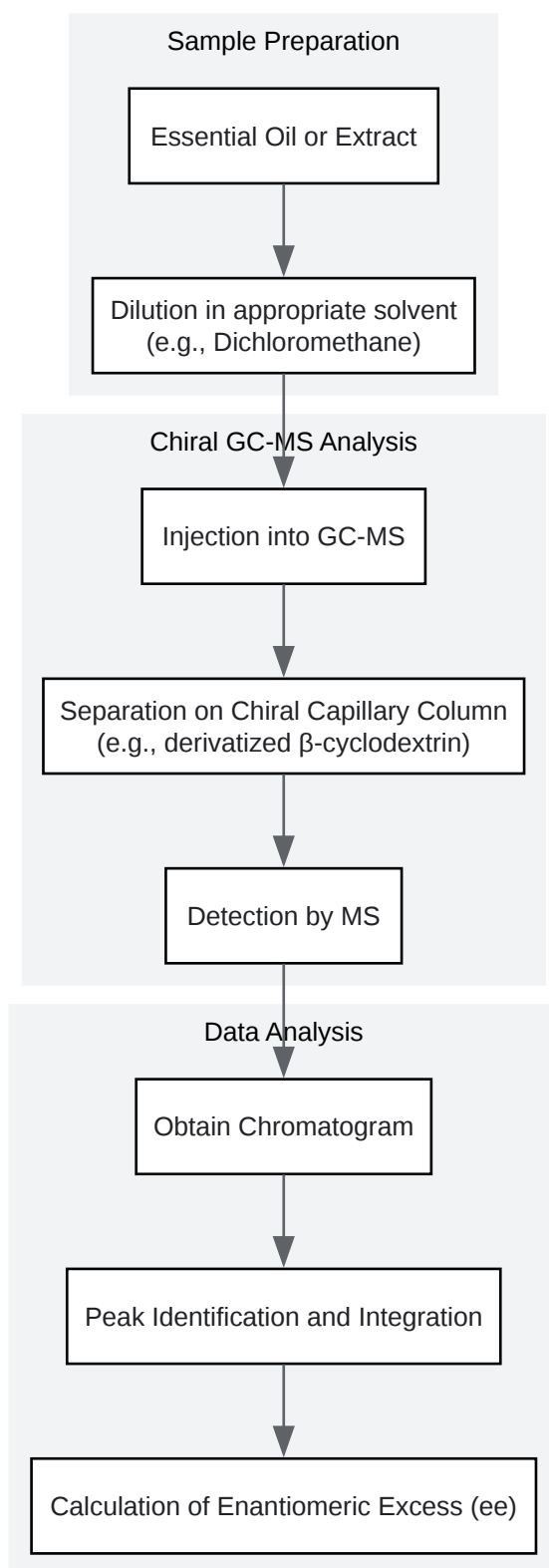
Enantioselective Gas Chromatography (GC)

Chiral GC is a powerful technique for separating and quantifying the enantiomers of volatile compounds like α -calacorene.

Methodology:

- **Column:** A capillary column coated with a chiral stationary phase (CSP) is essential. Derivatized cyclodextrins, such as permethylated β -cyclodextrin, are commonly used for the separation of terpene enantiomers[6][7].
- **Carrier Gas:** Helium is typically used as the carrier gas.
- **Injection:** A split/splitless injector is used, with the sample diluted in a suitable solvent like dichloromethane.
- **Oven Temperature Program:** A slow temperature ramp (e.g., 1-2 °C/min) is often employed to achieve optimal resolution of the enantiomers[6].
- **Detection:** A flame ionization detector (FID) is used for quantification, while a mass spectrometer (MS) can be used for identification[6][7].

Workflow for Enantiomeric Ratio Determination by Chiral GC-MS:



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Workflow for Enantiomeric Ratio Determination.

Chiral High-Performance Liquid Chromatography (HPLC)

For less volatile derivatives of α -calacorene or for preparative scale separations, chiral HPLC is a suitable method. A study on the related compound (-)-3-hydroxy- α -calacorene utilized chiral HPLC for its analysis[8].

Methodology:

- **Column:** A chiral stationary phase is required. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and have broad applicability for chiral separations.
- **Mobile Phase:** The choice of mobile phase depends on the nature of the CSP and the analyte. For normal-phase separations, mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol) are common.
- **Detection:** A UV detector is typically used, assuming the analyte has a suitable chromophore.

Determination of Absolute Configuration

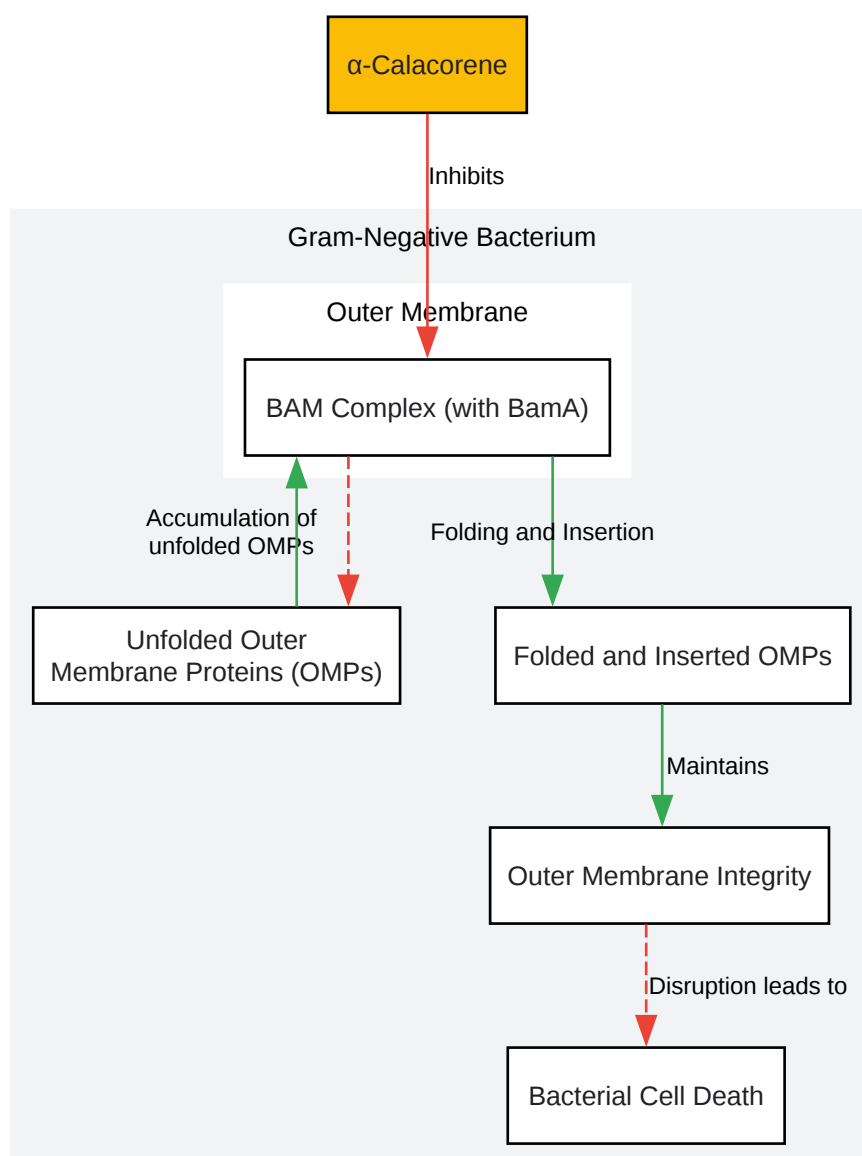
Determining the absolute configuration of a chiral center requires more advanced techniques.

1. **X-ray Crystallography:** This is the gold standard for determining the absolute configuration of a molecule. However, it requires a single crystal of the compound or a suitable crystalline derivative. The absolute configuration of (-)-3-hydroxy- α -calacorene was successfully determined using this method[8].
2. **Vibrational Circular Dichroism (VCD):** VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental VCD spectrum is then compared to a theoretically calculated spectrum for a known enantiomer (e.g., the (S)-enantiomer) to determine the absolute configuration of the sample.
3. **Mosher's Method:** This NMR-based technique involves the derivatization of a chiral alcohol with a chiral reagent, such as α -methoxy- α -trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. The analysis of the ^1H NMR chemical shift differences between the two diastereomers allows for the determination of the absolute configuration of the alcohol. While α -calacorene itself is not an alcohol, this method could be applied to a hydroxylated derivative.

Biological Activity and Signaling Pathways

α -Calacorene has been reported to exhibit antibacterial activity, particularly against Gram-negative bacteria. In silico docking studies have suggested that α -calacorene may interact with the BamA protein, a key component of the β -barrel assembly machinery (BAM) complex in the outer membrane of Gram-negative bacteria[5]. The BAM complex is essential for the folding and insertion of β -barrel proteins into the outer membrane. Inhibition of BamA function would disrupt the integrity of the outer membrane, leading to bacterial cell death.

Proposed Antibacterial Mechanism of α -Calacorene:



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Proposed Mechanism of α -Calacorene Antibacterial Activity.

Conclusion

The stereochemistry of α -calacorene is a critical aspect that influences its biological properties. While the natural occurrence of enantiomerically pure forms is suggested, the definitive separation and characterization of its enantiomers require specialized analytical techniques such as chiral chromatography. The determination of the absolute configuration can be achieved through methods like X-ray crystallography or VCD. Further research is needed to fully elucidate the specific biological activities of each enantiomer and to validate the proposed antibacterial mechanism of action. The methodologies and information presented in this guide provide a framework for researchers and drug development professionals to approach the study of α -calacorene and its stereoisomers.

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